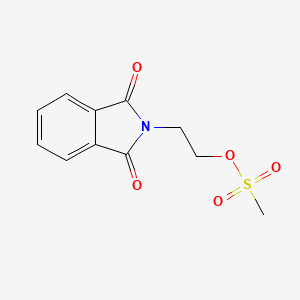

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate

Descripción

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate (CAS: 128648-56-6) is a sulfonate ester derivative featuring a phthalimide (isoindole-1,3-dione) core. Its molecular formula is C₁₁H₁₁NO₅S, with a molecular weight of 269.27 g/mol . The compound is characterized by a methanesulfonate (mesyl) group attached via an ethyl linker to the phthalimide nitrogen. This structure renders it a versatile intermediate in organic synthesis, particularly in alkylation reactions or as a precursor for prodrug development. It is commercially available as a research chemical, with applications in pharmaceutical and materials science research .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-18(15,16)17-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLFXWOGOZXMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595250 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128648-56-6 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate typically involves the reaction of phthalimide with ethylene chlorohydrin in the presence of a base, followed by the reaction with methanesulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and ethylene glycol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may vary depending on the desired product but often involve solvents like dichloromethane, methanol, or water, and catalysts or bases such as triethylamine or sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield an amide derivative, while reaction with an alcohol may produce an ether derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of isoindole compounds can inhibit the proliferation of cancer cells. For example, studies have shown that similar compounds exhibit significant anticancer properties against breast cancer cell lines (e.g., MCF7) with IC50 values in the micromolar range .

Neuropharmacology

The compound may also have implications in neuropharmacology due to its ability to modulate neurotransmitter receptors. Isoindole derivatives have been studied for their effects on metabotropic glutamate receptors, which are crucial in synaptic transmission and plasticity .

Case Studies

Synthesis and Production

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate typically involves multi-step organic reactions. Key steps include:

- Formation of Isoindoline Moiety : Achieved through reactions involving phthalic anhydride.

- Introduction of Methanesulfonate Group : This can be done via sulfonation reactions under controlled conditions.

Mecanismo De Acción

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the phthalimide moiety into target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

The reactivity and applications of phthalimide-derived sulfonates depend heavily on the substituent attached to the ethyl linker. Below is a comparative analysis of key analogs:

Note: Molecular formula and weight for the acetyl chloride derivative are inferred from structural similarity due to conflicting data in .

Key Observations:

- Methanesulfonate vs. Triflate/Tosylate: The triflate derivative (C₁₁H₈F₃NO₅S) exhibits higher reactivity in substitution reactions due to the strong electron-withdrawing trifluoromethyl group, making it ideal for palladium-catalyzed couplings (e.g., Suzuki-Miyaura) . The tosylate analog (C₁₅H₁₁NO₅S) is more stable than triflates but less reactive than mesylates, often used to protect hydroxyl groups in multistep syntheses . The mesyl group in the target compound balances moderate reactivity and stability, suitable for alkylations under mild conditions .

Ethanimidamide Hydrochloride :

Acetyl Chloride :

Pharmacological Relevance of the Phthalimide Core

The phthalimide moiety is a privileged scaffold in drug design. For example:

- Apremilast (), an anti-inflammatory drug for psoriasis, shares the isoindole-1,3-dione core but incorporates a methoxy-substituted phenyl group and methylsulfonylethyl chain. This highlights the structural adaptability of the phthalimide core for targeting phosphodiesterase-4 (PDE4) .

- Gliiquidone (), a hypoglycemic agent, uses a related isoindolinone scaffold with a sulfonamide group, demonstrating the pharmacophore’s versatility in modulating enzyme activity .

Physicochemical and Stability Profiles

- Solubility : Mesylates and tosylates are generally soluble in polar aprotic solvents (e.g., DMF, DMSO). The triflate’s fluorine atoms enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .

- Stability : Triflates are moisture-sensitive and require inert storage conditions, whereas mesylates and tosylates are stable at room temperature .

Actividad Biológica

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate is a member of the isoindole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₃O₄S

- Molecular Weight : 273.30 g/mol

- CAS Number : 52208-11-4

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

-

Anticancer Activity :

- Studies have shown that derivatives of isoindole can inhibit the growth of cancer cells selectively. For example, certain compounds have demonstrated potent growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM .

- The mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Some studies suggest that these compounds may possess antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Potential activity against bacterial strains |

Case Study: Anticancer Properties

In a recent investigation, several isoindole derivatives were synthesized and tested for their ability to inhibit the growth of hepatocellular carcinoma (HCC) cells. The study utilized matched pairs of healthy and tumorigenic murine liver cell lines to assess selective targeting. Among the compounds tested, one derivative exhibited a significant reduction in tumor cell viability without affecting normal cells, suggesting a promising therapeutic window for future drug development .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound's toxicity profile remains under investigation, with preliminary data indicating moderate toxicity levels in vitro. Further studies are necessary to establish safe dosage ranges for potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate?

Methodological Answer:

The compound is synthesized via nucleophilic substitution, where a phthalimide alcohol intermediate reacts with methanesulfonyl chloride. Key parameters include:

- Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the sulfonyl chloride .

- Temperature: Maintain 0–5°C during methanesulfonyl chloride addition to control exothermicity and reduce side reactions .

- Catalysis: Triethylamine (1.5–2.0 eq.) is critical to scavenge HCl and drive the reaction to completion .

- Purification: Recrystallization from ethanol/water (3:1 v/v) yields >85% purity; confirm via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- FTIR: Confirm the methanesulfonate group via S=O asymmetric stretching (1350–1300 cm⁻¹) and C-O-S linkage (1170–1150 cm⁻¹). The phthalimide C=O appears at ~1770 cm⁻¹ .

- ¹H-NMR: Identify the ethyl methanesulfonate chain as a triplet at δ 4.3–4.5 ppm (CH₂OSO₂) and a quartet at δ 3.8–4.0 ppm (CH₂N). The phthalimide aromatic protons resonate at δ 7.6–7.9 ppm .

- ¹³C-NMR: Methanesulfonate carbons appear at δ 48–50 ppm (CH₂OSO₂) and δ 39–41 ppm (SO₂CH₃) .

Advanced: How should researchers resolve conflicting NMR data for the ethyl methanesulfonate moiety across different studies?

Methodological Answer:

Discrepancies in δ values (e.g., CH₂OSO₂ shifts between δ 4.3–4.7 ppm) may arise from:

- Solvent Effects: DMSO-d₆ vs. CDCl₃ can alter chemical shifts by up to 0.3 ppm. Standardize solvent choice for comparative analysis .

- Tautomerism: Check for rotameric forms of the ethyl chain using variable-temperature NMR (VT-NMR) at 25–60°C .

- Impurity Interference: Perform HSQC/HMBC to confirm coupling between CH₂OSO₂ and SO₂CH₃ groups, ruling out residual solvents or byproducts .

Advanced: What computational strategies predict the biological activity of this compound, given its structural similarity to PDE4 inhibitors like apremilast?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with PDE4’s catalytic domain (PDB: 1XOM). Prioritize hydrogen bonding between the phthalimide C=O and Tyr329 .

- QSAR Modeling: Train a model using IC₅₀ data from apremilast analogs. Key descriptors include logP (optimal ~2.5) and polar surface area (<90 Ų) .

- Metabolic Stability: Predict CYP3A4-mediated demethylation via Schrödinger’s MetaSite, highlighting potential sites for deuterium substitution to enhance half-life .

Advanced: How can researchers address discrepancies in antioxidant activity data between DPPH and FRAP assays for phthalimide derivatives?

Methodological Answer:

- Assay-Specific Interference: The methanesulfonate group may chelate Fe²⁺ in FRAP, leading to false positives. Validate via ICP-MS to quantify metal binding .

- Standardization: Compare results against Trolox in both assays. A >20% variance suggests structural-specific redox mechanisms (e.g., sulfonate group acting as an electron sink) .

- pH Dependence: Repeat FRAP at pH 3.6 and 7.4; phthalimide derivatives often show pH-dependent radical scavenging due to protonation of the sulfonate group .

Advanced: What experimental and computational approaches elucidate regioselectivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via LC-MS to detect intermediates. Methanesulfonate’s leaving group ability (LG ≈ –1.0) favors SN2 mechanisms, but bulky phthalimide may promote SN1 in polar aprotic solvents .

- DFT Calculations: Compute transition-state energies (Gaussian 16, B3LYP/6-31G*) for attack at C2 vs. C4 of the phthalimide. Higher electron density at C2 typically directs substitution .

- Isotopic Labeling: Use ¹⁸O-labeled methanesulfonate to track retention/inversion of configuration via ¹³C-NMR satellite peaks .

Advanced: How should researchers optimize crystallization conditions to overcome poor diffraction quality in X-ray studies?

Methodological Answer:

- Solvent Screening: Use the MIT Crystallization Wheel (e.g., 2-butanone/hexane mixtures) to induce slow nucleation. Phthalimide derivatives often require <5% H₂O .

- Cryoprotection: Soak crystals in Paratone-N oil or 25% glycerol before flash-cooling to 100 K. This reduces lattice disorder .

- Data Collection: Collect high-resolution data (≤0.8 Å) using synchrotron radiation (e.g., APS GM/CA-CAT). SHELXL refinement with TWIN/BASF commands resolves pseudosymmetry in triclinic systems .

Advanced: What strategies mitigate degradation of the methanesulfonate group during long-term stability studies?

Methodological Answer:

- Storage Conditions: Store at –20°C under argon with 3Å molecular sieves to prevent hydrolysis. Degradation products (methanesulfonic acid, phthalimide alcohol) are detectable via HPLC-ELSD .

- pH Buffering: Formulate in citrate buffer (pH 4.5–5.0) to stabilize the sulfonate ester. Avoid alkaline conditions (pH >7) that accelerate hydrolysis .

- Accelerated Testing: Conduct Arrhenius studies at 40–60°C to model shelf-life. A ΔH‡ >80 kJ/mol indicates stability ≥24 months at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.